molecular formula C6H8ClN3O2 B152788 4-(2-Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one CAS No. 130138-03-3

4-(2-Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B152788
CAS No.: 130138-03-3
M. Wt: 189.6 g/mol
InChI Key: ZEFPYAYKEDJTCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a chloroacetyl group attached to a triazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of chloroacetyl chloride with 5,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-3-one. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted triazolones.

    Oxidation: Formation of triazolone oxides.

    Reduction: Formation of hydroxylated triazolones.

Scientific Research Applications

4-(2-Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt essential biological pathways, making the compound effective as an antimicrobial or antifungal agent .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloroacetyl)-5-methyl-4,5-dihydro-1H-1,2,4-triazol-3-one
  • 4-(Chloroacetyl)-5,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-3-thione

Uniqueness

4-(2-Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloroacetyl group enhances its ability to form covalent bonds with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

130138-03-3

Molecular Formula

C6H8ClN3O2

Molecular Weight

189.6 g/mol

IUPAC Name

4-(2-chloroacetyl)-5,5-dimethyl-1,2,4-triazol-3-one

InChI

InChI=1S/C6H8ClN3O2/c1-6(2)9-8-5(12)10(6)4(11)3-7/h3H2,1-2H3

InChI Key

ZEFPYAYKEDJTCF-UHFFFAOYSA-N

SMILES

CC1(N=NC(=O)N1C(=O)CCl)C

Canonical SMILES

CC1(N=NC(=O)N1C(=O)CCl)C

Synonyms

3H-1,2,4-Triazol-3-one, 4-(chloroacetyl)-4,5-dihydro-5,5-dimethyl- (9CI)

Origin of Product

United States

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